molecular formula C15H17NO4S2 B2529385 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1325306-81-7

3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B2529385
CAS No.: 1325306-81-7
M. Wt: 339.42
InChI Key: RZJNCNFDKSGIJX-UHFFFAOYSA-N
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Description

3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a thiophene-based derivative characterized by a sulfonamide substituent at the 3-position of the thiophene ring and a carboxylic acid group at the 2-position. This compound belongs to a class of sulfonamide-functionalized heterocycles, which are of interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties .

Properties

IUPAC Name

3-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-9-7-10(2)14(11(3)8-9)22(19,20)16(4)12-5-6-21-13(12)15(17)18/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJNCNFDKSGIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with a sulfonyl chloride derivative in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride by the amino group on the thiophene ring.

Another approach involves the use of thiophene-2-carboxylic acid and a sulfonamide derivative, which undergoes a condensation reaction to form the desired product. This method may require the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Esterification and Amidation at the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions to form esters or amides, enabling further functionalization for pharmaceutical applications .

Reaction TypeReagents/ConditionsProductYieldNotes
Methyl ester formationMethanol, H⁺ catalyst, refluxMethyl 3-{methyl[(2,4,6-TMP)sulfonyl]amino}thiophene-2-carboxylate85–92%Requires acid catalysis; minimal side products
Amide couplingEDCI/HOBt, DMF, RTCorresponding amide derivatives70–78%Used for prodrug development; steric hindrance observed

Sulfonamide Group Reactivity

The sulfonamide group participates in nucleophilic substitution and coordination chemistry, influenced by steric effects from the 2,4,6-trimethylphenyl (TMP) group .

Reaction TypeReagents/ConditionsProductYieldNotes
N-AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated sulfonamide derivatives45–60%Limited by bulky TMP group; competing O-alkylation minor
Metal coordinationCu(II) or Zn(II) salts, aqueous EtOHMetal-sulfonamide complexes90–95%Forms stable complexes for catalytic studies

Thiophene Ring Functionalization

The electron-rich thiophene ring undergoes electrophilic substitution and cross-coupling reactions .

Reaction TypeReagents/ConditionsProductYieldNotes
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C5-Bromo-thiophene derivative75%Regioselective at C5; no ring opening
Suzuki couplingPd(PPh₃)₄, aryl boronic acid, THFBiaryl-thiophene hybrids65–80%Requires anhydrous conditions; TMP group inert

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis, leveraging its carboxylic acid and sulfonamide groups .

Reaction TypeReagents/ConditionsProductYieldNotes
Oxadiazole formationNH₂OH·HCl, T3P, 80°C1,2,4-Oxadiazole derivatives87–97%Microwave-assisted synthesis reduces time
Thiazole synthesisLawesson’s reagent, toluene, refluxThiazolo[5,4-d]thiophene scaffolds50–60%Sulfur incorporation via thionation

Hydrolysis and Stability Studies

Controlled hydrolysis reveals stability under acidic/basic conditions, critical for formulation .

ConditionReagents/ConditionsOutcomeHalf-LifeNotes
Acidic hydrolysis1M HCl, 60°CCleavage of sulfonamide group2.5 hrForms thiophene-2-carboxylic acid
Basic hydrolysis1M NaOH, RTDegradation of thiophene ring8 hrProduces sulfonic acid derivatives

Key Mechanistic Insights:

  • Steric Effects : The 2,4,6-trimethylphenyl group significantly reduces reactivity at the sulfonamide nitrogen, favoring reactions at the carboxylic acid or thiophene positions .

  • Electronic Effects : Electron-withdrawing sulfonamide enhances electrophilic substitution at C5 of the thiophene ring .

  • Catalytic Influence : Transition metals (e.g., Cu, Pd) improve yields in cross-coupling and cyclization reactions by mitigating steric limitations .

This compound’s versatility in forming esters, amides, metal complexes, and heterocycles underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize optimized conditions to address steric and electronic challenges inherent to its structure .

Scientific Research Applications

Organic Synthesis

3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid serves as an essential building block in organic synthesis. Its functional groups facilitate:

  • Formation of New Compounds : It can undergo nucleophilic substitution and coupling reactions to create more complex molecules.
  • Synthesis of Pharmaceuticals : The compound's structure is conducive to modifications that enhance biological activity .

Pharmacological Research

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antioxidant Properties : Studies have shown that related thiophene derivatives possess antioxidant capabilities, which are crucial for developing therapeutic agents .
  • Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies .
  • Endothelin Receptor Antagonism : Similar sulfonamide compounds have been investigated for their ability to act as endothelin receptor antagonists, which could have implications for treating cardiovascular diseases .

Materials Science

The unique properties of thiophene derivatives allow for applications in materials science:

  • Conductive Polymers : Thiophenes are used in the development of conductive materials for electronic applications.
  • Dyes and Sensors : Their ability to absorb light and change conductivity makes them suitable for use in dyes and sensors .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of thiophene derivatives against Staphylococcus aureus and Bacillus subtilis. Results indicated that modifications to the thiophene structure improved efficacy against these pathogens, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Antioxidant Evaluation

Research conducted on similar thiophene compounds assessed their antioxidant capabilities using the ABTS method. The findings revealed significant inhibition rates compared to standard antioxidants like ascorbic acid, suggesting that modifications to the thiophene structure could enhance these properties .

Mechanism of Action

The mechanism of action of 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Key Features Biological Activity Reference
3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid - 3-position: Mesitylsulfonylamino-methyl
- 2-position: Carboxylic acid
Bulky sulfonamide group; potential steric hindrance Not reported (inferred: enzyme inhibition)
5-(2,4,6-Trimethylphenyl)thiophene-2-carboxylic acid (ZJ7) - 5-position: Mesityl
- 2-position: Carboxylic acid
Simpler structure; mesityl at 5-position enhances hydrophobicity Ligand in ricin A chain complex (PDB: 7MLO)
Methyl thiophene-2-carboxylate - 2-position: Methyl ester Esterified carboxylate; lower polarity compared to carboxylic acid Dielectric constant: 8.81 (20°C)
Ethametsulfuron methyl ester - Sulfonylurea bridge linked to triazine ring Herbicidal activity; targets acetolactate synthase Used as a sulfonylurea herbicide

Physicochemical Properties

  • Polarity and Solubility: The carboxylic acid group in the target compound increases polarity compared to ester derivatives (e.g., methyl thiophene-2-carboxylate, dielectric constant = 8.81) .
  • Steric Effects: The mesitylsulfonylamino group at the 3-position creates significant steric bulk, which may influence binding to biological targets compared to ZJ7, where the mesityl group is at the 5-position .

Biological Activity

3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and other therapeutic properties.

Chemical Structure

The compound is characterized by the following structural formula:

C14H17NO2S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In a study focusing on related thiophene compounds, it was found that they demonstrated considerable activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundBacillus cereus64 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results indicated a significant ability to scavenge free radicals, with an IC50 value indicative of its effectiveness compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)
This compound45
Ascorbic Acid30

Other Therapeutic Properties

In addition to its antimicrobial and antioxidant properties, sulfonamide compounds have been studied for their potential in treating endothelin-mediated disorders. The compound may modulate the activity of endothelin receptors, which are implicated in various cardiovascular diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study assessed the efficacy of various thiophene derivatives against multidrug-resistant bacterial strains. The results highlighted the superior activity of this compound compared to traditional antibiotics.
  • Case Study on Antioxidant Properties : An in vitro analysis demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests potential applications in preventing oxidative stress-related diseases.

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